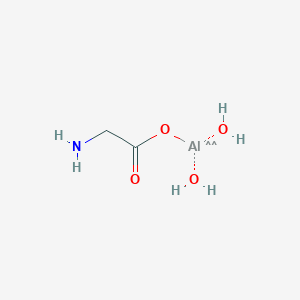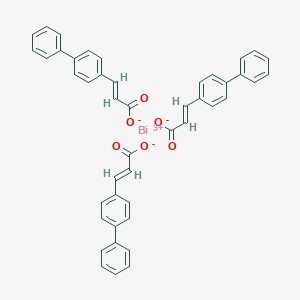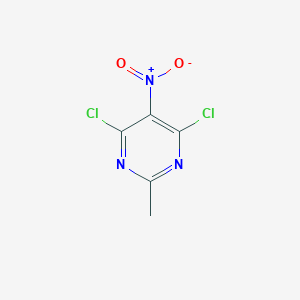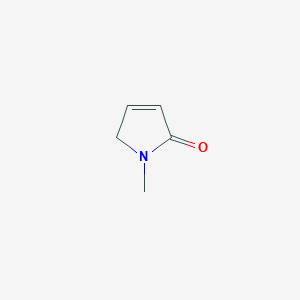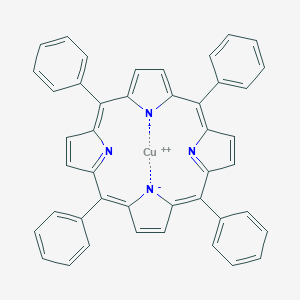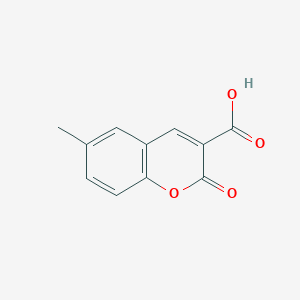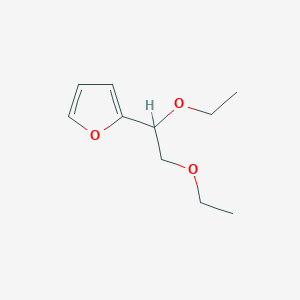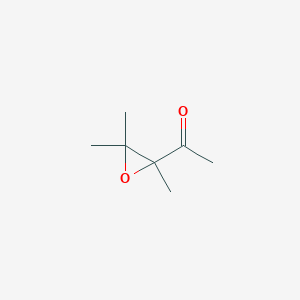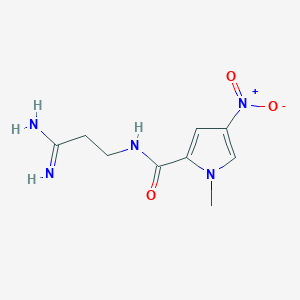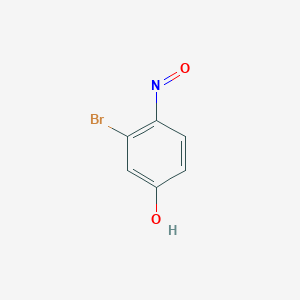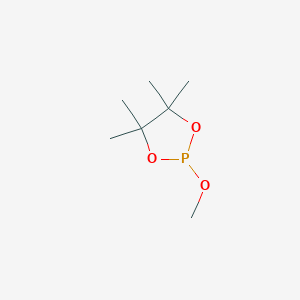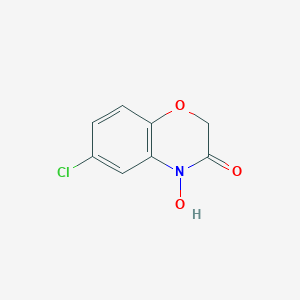
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been used in various scientific research applications. One of the notable applications is in the field of agriculture as a potential herbicide. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is not fully understood. However, studies have suggested that the compound inhibits the activity of enzymes involved in various cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- in lab experiments is its potential applications in various fields, including agriculture and cancer research. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is its potential toxicity. Studies have shown that the compound may have toxic effects on non-target organisms, making it important to exercise caution when using the compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-. One of the potential areas of research is in the development of novel herbicides. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research. Finally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Conclusion
In conclusion, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Additionally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Métodos De Síntesis
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- involves the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with various reagents. One of the commonly used methods is the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with sodium hydride in dimethylformamide. The resulting product is purified through recrystallization to obtain pure 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-.
Propiedades
Número CAS |
13212-63-0 |
|---|---|
Nombre del producto |
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- |
Fórmula molecular |
C8H6ClNO3 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
6-chloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |
Clave InChI |
YULGZUDKZCSWDA-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
SMILES canónico |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
Otros números CAS |
13212-63-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
